Cas no 1805066-05-0 (4-Fluoro-2-phenylpyridine-3-acetic acid)

4-Fluoro-2-phenylpyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-2-phenylpyridine-3-acetic acid
-
- Inchi: 1S/C13H10FNO2/c14-11-6-7-15-13(10(11)8-12(16)17)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
- InChI Key: BCYKQTVOUVOGIQ-UHFFFAOYSA-N
- SMILES: FC1C=CN=C(C2C=CC=CC=2)C=1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 266
- XLogP3: 2.1
- Topological Polar Surface Area: 50.2
4-Fluoro-2-phenylpyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029005507-500mg |
4-Fluoro-2-phenylpyridine-3-acetic acid |
1805066-05-0 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
Alichem | A029005507-1g |
4-Fluoro-2-phenylpyridine-3-acetic acid |
1805066-05-0 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029005507-250mg |
4-Fluoro-2-phenylpyridine-3-acetic acid |
1805066-05-0 | 95% | 250mg |
$1,019.20 | 2022-04-01 |
4-Fluoro-2-phenylpyridine-3-acetic acid Related Literature
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
Additional information on 4-Fluoro-2-phenylpyridine-3-acetic acid
Introduction to 4-Fluoro-2-phenylpyridine-3-acetic acid (CAS No. 1805066-05-0)
4-Fluoro-2-phenylpyridine-3-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1805066-05-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a pyridine core substituted with a fluoro group and a phenyl ring, along with an acetic acid moiety, has garnered attention due to its structural versatility and potential biological activity. The presence of the fluoro atom, a common substitution in drug design, is particularly noteworthy as it can modulate metabolic stability, binding affinity, and overall pharmacokinetic properties.
The compound's structure, comprising a pyridine ring at its core, is a privileged scaffold in medicinal chemistry. Pyridine derivatives have been extensively explored for their role in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and anti-inflammatory agents. The introduction of a fluoro group at the 4-position of the pyridine ring introduces electronic and steric effects that can significantly influence the compound's interaction with biological targets. This modification is often employed to enhance lipophilicity, improve bioavailability, and prolong half-life in vivo.
The 3-acetic acid substituent at the C3 position of the pyridine ring adds another layer of functional diversity. This carboxylic acid group can participate in hydrogen bonding interactions, making it a valuable moiety for designing molecules that require specific binding modes to biological receptors. Additionally, the acetic acid derivative can be further functionalized through esterification or amidation to yield novel analogs with tailored pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 4-Fluoro-2-phenylpyridine-3-acetic acid with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. For instance, preliminary computational studies have indicated potential interactions with kinases and proteases, which are key players in cellular signaling pathways associated with these conditions.
In the context of oncology research, fluorinated pyridine derivatives have shown promise as inhibitors of tyrosine kinases, which are overexpressed in many cancer types. The electron-withdrawing nature of the fluoro group can enhance the compound's ability to compete with ATP for binding to the ATP-binding pocket of these kinases. Furthermore, the phenyl ring can engage in π-stacking interactions with aromatic residues in the target protein, further stabilizing the binding complex.
The pharmaceutical industry has long recognized the importance of structural diversity in drug discovery programs. 4-Fluoro-2-phenylpyridine-3-acetic acid exemplifies how modifications to a core scaffold can yield compounds with unique properties that may translate into improved therapeutic efficacy. Its potential applications extend beyond oncology; researchers are also exploring its utility in developing treatments for inflammatory diseases and infectious disorders.
One particularly intriguing aspect of this compound is its synthetic accessibility. The presence of readily available starting materials allows for efficient synthesis through multiple pathways, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These synthetic routes not only facilitate rapid production but also enable facile introduction of additional functional groups, enabling medicinal chemists to generate libraries of derivatives for high-throughput screening.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Their ability to modulate physicochemical properties while maintaining biological activity has made them indispensable in modern drug design. In 4-Fluoro-2-phenylpyridine-3-acetic acid, the fluoro group contributes to metabolic stability by resisting hydrolysis under physiological conditions. This stability is crucial for ensuring prolonged circulation time and enhanced bioavailability following oral administration.
Moreover, fluorinated compounds often exhibit improved oral bioavailability due to their enhanced lipophilicity and reduced susceptibility to enzymatic degradation. These properties make 4-Fluoro-2-phenylpyridine-3-acetic acid an attractive candidate for further development into an oral therapeutic agent. Preclinical studies are currently underway to evaluate its pharmacokinetic profile and potential side effects in animal models.
In conclusion,4-Fluoro-2-phenylpyridine-3-acetic acid (CAS No. 1805066-05-0) represents a promising lead compound for pharmaceutical development. Its unique structural features—comprising a pyridine core substituted with a fluoro group and an acetic acid moiety—position it as a versatile scaffold for designing molecules with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms of action,4-fluorolated pyridines like this one are likely to play an increasingly important role in the discovery and development of novel therapeutics.
1805066-05-0 (4-Fluoro-2-phenylpyridine-3-acetic acid) Related Products
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)




